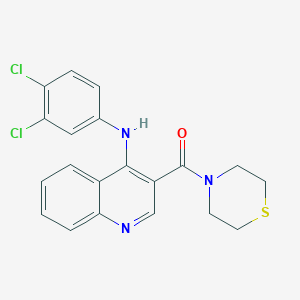
(4-((3,4-Dichlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). This is followed by cyclization using acetic anhydride under reflux conditions . The synthesis can be performed in a transition-metal-free environment .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The molecular formula is C20H18ClN3OS.Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The compound , due to its structural complexity, is closely related to various quinoline derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and material science. For example, the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones involves the reaction of 2,4-dichloroquinolines with aminoacetophenone derivatives under neat conditions, yielding quinoline intermediates which could be further manipulated to produce compounds with potential biological activity (M. Manoj & K. Rajendra Prasad, 2010). Similarly, the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst provides a method for the hydrogenation of heterocyclic compounds such as quinoline (Yoshihisa Watanabe et al., 1984), demonstrating the versatility of quinoline derivatives in chemical synthesis.
Biological Evaluation and Potential Therapeutic Applications
Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. For instance, compounds based on the quinoline scaffold have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, revealing significant antiproliferative effects (P. S. Srikanth et al., 2016). Another study focused on the synthesis and characterization of Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands, including quinoline derivatives, showing potential for the development of anticancer drugs (Verity Lindy Gantsho et al., 2019).
Spectroscopic Properties and Material Science Applications
The structural and environmental effects on the spectroscopic properties of certain quinoline derivatives have been studied, providing insights into their potential applications in material science, particularly in the development of fluorescent materials (I. A. Z. Al-Ansari, 2016). These findings highlight the importance of quinoline and its derivatives in the synthesis of compounds with specific optical properties.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor of EGFR and HDAC . It inhibits the EGFR pathway by preventing the phosphorylation of EGFR, thereby blocking the signal transduction pathway that leads to cell proliferation . On the other hand, it inhibits HDAC activity, leading to increased acetylation levels of histones H3 and H4 . This alters the chromatin structure and modulates gene expression .
Biochemical Pathways
The compound affects the EGFR signaling pathway and the histone acetylation process . By inhibiting EGFR, it downregulates the EGFR-induced phosphorylation of AKT and ERK . By inhibiting HDAC, it increases the acetylation levels of histones H3 and H4 .
Pharmacokinetics
The compound’s effectiveness against the nci-h1975 cell line suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits potent antiproliferative activity against the NCI-H1975 cell line, a non-small cell lung cancer (NSCLC) cell line . It significantly suppresses the expression of EGFR and the phosphorylation of the EGF-induced pathways .
Action Environment
The compound’s effectiveness in both in vitro and in vivo experiments suggests it may be stable and effective under physiological conditions .
Propiedades
IUPAC Name |
[4-(3,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAYCTSNRWGTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

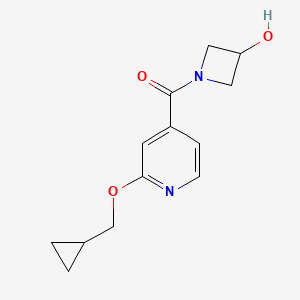
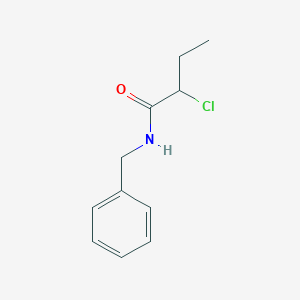
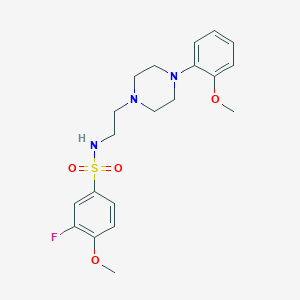
![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)
![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)


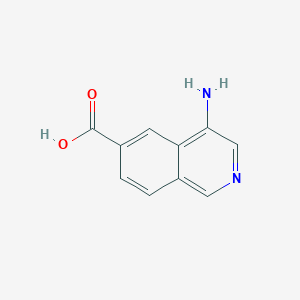
![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)
![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)
